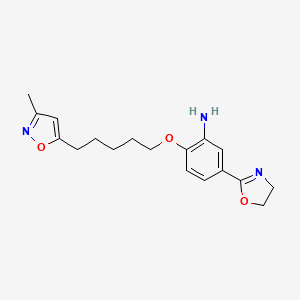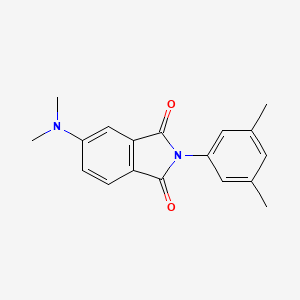![molecular formula C22H12N2O2 B12900475 2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile CAS No. 90178-97-5](/img/structure/B12900475.png)
2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Cyanophenoxy Group: The cyanophenoxy group can be introduced through a nucleophilic substitution reaction, where a cyanophenol reacts with a suitable leaving group on the benzofuran core.
Attachment of the Phenyl Group: The phenyl group can be attached via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated benzofuran derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran core or the phenyl ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antibacterial and anti-viral activities may result from its ability to disrupt microbial cell membranes or inhibit viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound with a simpler structure, known for its diverse biological activities.
Benzothiophene: A sulfur analog of benzofuran, also exhibiting significant biological activities.
Coumarin: A structurally related compound with a lactone ring, known for its anticoagulant and anti-inflammatory properties.
Uniqueness
2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyanophenoxy and phenyl groups enhances its potential as a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90178-97-5 |
|---|---|
Molekularformel |
C22H12N2O2 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
2-[4-(4-cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C22H12N2O2/c23-13-15-1-6-19(7-2-15)25-20-8-4-17(5-9-20)22-12-18-11-16(14-24)3-10-21(18)26-22/h1-12H |
InChI-Schlüssel |
SLFQGDYZUOZHFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC4=C(O3)C=CC(=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


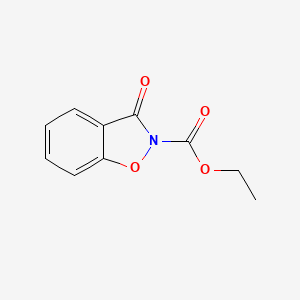
![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)

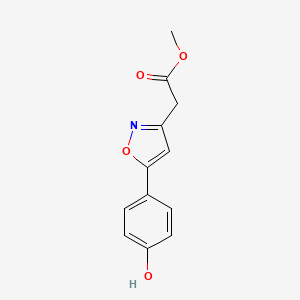
![3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one](/img/structure/B12900407.png)
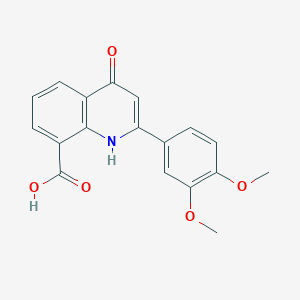
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
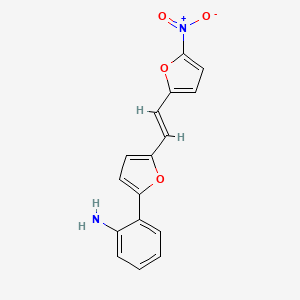
![2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900417.png)
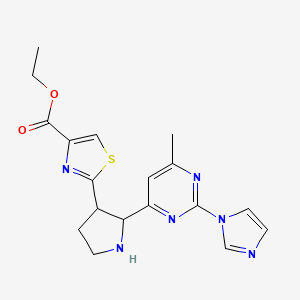
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)
